REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[c:5]([F:13])[c:6]([C:7]#[N:8])[cH:9][c:10]([Cl:12])[cH:11]1.[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:21][OH:22]>>[C:1]([CH3:2])(=[O:3])[c:4]1[c:5]([F:13])[c:6]([C:7]#[N:8])[cH:9][cH:10][cH:11]1
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Name
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Type
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product
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Smiles
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CC(=O)c1cccc(C#N)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |